molecular formula C11H21NO2 B12812610 Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B12812610
M. Wt: 199.29 g/mol
InChI Key: HFRHUFPCVALQOE-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1R,2R)-2-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1

InChI Key

HFRHUFPCVALQOE-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1N

Origin of Product

United States

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